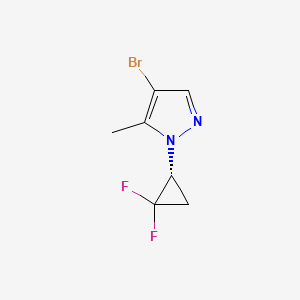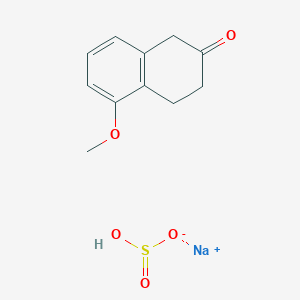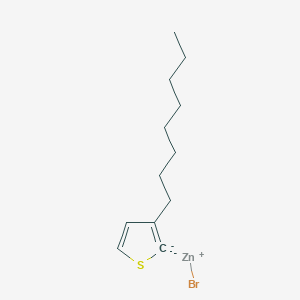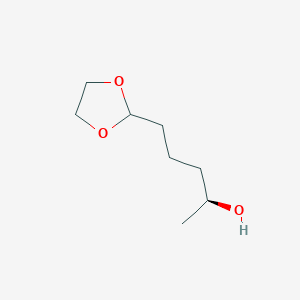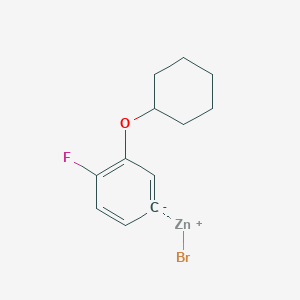
3-Cyclohexyloxy-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyloxy-4-fluorophenylzinc bromide typically involves the reaction of 3-cyclohexyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
3-Cyclohexyloxy-4-fluorophenyl bromide+Zn→3-Cyclohexyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials. The product is then purified and concentrated to achieve the desired 0.50 M concentration in THF.
Analyse Des Réactions Chimiques
Types of Reactions
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature can vary from room temperature to slightly elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used
Applications De Recherche Scientifique
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Studies: It is used in the synthesis of biologically active compounds for research purposes.
Mécanisme D'action
The mechanism of action of 3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-TRIFLUOROMETHYLPHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions.
4-METHOXYPHENYLMAGNESIUM BROMIDE: Used in Grignard reactions for the formation of carbon-carbon bonds.
PHENYLMAGNESIUM BROMIDE: A widely used Grignard reagent in organic synthesis.
Uniqueness
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions offers advantages in terms of yield and reaction conditions compared to similar compounds.
Propriétés
Formule moléculaire |
C12H14BrFOZn |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-cyclohexyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;;/h4,8-10H,1-3,6-7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GXHUCMNQXZPFMQ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
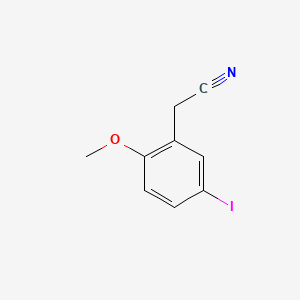

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
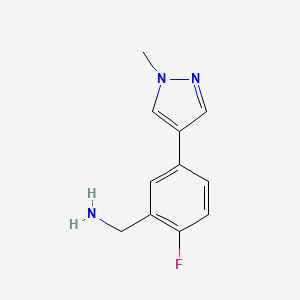
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

